molecular formula C33H32O2 B14477576 1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} CAS No. 68812-51-1

1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}

Cat. No.: B14477576
CAS No.: 68812-51-1
M. Wt: 460.6 g/mol
InChI Key: AQLKGCUXJAISPA-UHFFFAOYSA-N
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Description

1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is an organic compound characterized by its unique structure, which includes a propane-2,2-diyl core flanked by two benzene rings substituted with ethenylphenyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} typically involves the reaction of propane-2,2-diyl bisphenol with 2-ethenylphenyl methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high-quality products. Additionally, purification steps, including recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol)
  • 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Uniqueness

1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is unique due to its specific substitution pattern and the presence of ethenylphenyl and methoxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research and industrial applications.

Properties

CAS No.

68812-51-1

Molecular Formula

C33H32O2

Molecular Weight

460.6 g/mol

IUPAC Name

1-ethenyl-2-[[4-[2-[4-[(2-ethenylphenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene

InChI

InChI=1S/C33H32O2/c1-5-25-11-7-9-13-27(25)23-34-31-19-15-29(16-20-31)33(3,4)30-17-21-32(22-18-30)35-24-28-14-10-8-12-26(28)6-2/h5-22H,1-2,23-24H2,3-4H3

InChI Key

AQLKGCUXJAISPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2C=C)C3=CC=C(C=C3)OCC4=CC=CC=C4C=C

Origin of Product

United States

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